molecular formula C4H8O2S B100518 Methylthiomethyl Acetate CAS No. 16437-69-7

Methylthiomethyl Acetate

Cat. No.: B100518
CAS No.: 16437-69-7
M. Wt: 120.17 g/mol
InChI Key: LCUMNXCSNFGGGH-UHFFFAOYSA-N
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Description

Methylthiomethyl acetate is an organic compound with the molecular formula C4H8O2S. It is an ester derived from acetic acid and methylthiomethyl alcohol. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthiomethyl acetate can be synthesized by reacting acetic acid with chloromethyl methyl sulfide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at a temperature of 45-46°C and reduced pressure of 12 mm Hg .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Methylthiomethyl Propionate: Similar in structure but with a propionate group instead of an acetate group.

    Methylthiomethyl Octanoate: Contains a longer carbon chain compared to methylthiomethyl acetate.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications in organic synthesis and the flavor industry. Its ability to undergo rapid and quantitative conversion into bis(methylthio)methane under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

methylsulfanylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMNXCSNFGGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936941
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16437-69-7
Record name Methanol, (methylthio)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylsulfanyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylthiomethyl Acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?

A1: this compound serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:

  • Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].
  • Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using this compound in the presence of Boron Trifluoride–diethyl ether [].
  • Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes this compound for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].

Q2: What is the role of this compound in the synthesis of 3-methylthio-4-arylmaleimides?

A: In the synthesis of 3-methylthio-4-arylmaleimides, this compound is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. this compound, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].

Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the this compound-mediated rearrangement, influence their applications?

A: The rearrangement reaction, potentially involving this compound, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:

  • Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].
  • Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].

Q4: What insights can be gained from studying the mass spectrometry of this compound?

A: Chemical ionization mass spectrometry studies, focusing on the reactions of this compound in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:

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